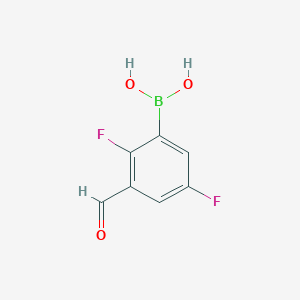

(2,5-Difluoro-3-formylphenyl)boronic acid

Descripción

The strategic importance of (2,5-Difluoro-3-formylphenyl)boronic acid in modern synthetic chemistry is rooted in the synergistic interplay of its constituent functional groups. This section provides an overview of the fundamental concepts that underscore its utility.

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The general stability, low toxicity, and commercial availability of many arylboronic acids contribute to their widespread use. nih.gov Their reactivity can be finely tuned by the electronic nature of the substituents on the aromatic ring, making them highly versatile synthetic intermediates. mdpi.com

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. Difluoro-substituted aromatic compounds are therefore highly sought-after building blocks in drug discovery and development. The presence of two fluorine atoms in the phenyl ring of this compound is anticipated to impart these desirable characteristics to its derivatives.

Formylphenylboronic acids are bifunctional reagents that offer orthogonal reactivity. The boronic acid moiety readily participates in cross-coupling reactions, while the formyl (aldehyde) group can be transformed into a wide array of other functionalities. For instance, the formyl group can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or serve as a precursor for the formation of imines, oximes, and other nitrogen-containing heterocycles. This dual reactivity allows for sequential and diverse chemical transformations, making formylphenylboronic acids valuable synthons for the construction of complex molecular scaffolds. mdpi.com The presence of a formyl group in conjunction with a boronic acid on a difluorinated ring, as seen in this compound, presents a powerful combination for the synthesis of novel and intricate chemical entities.

While detailed research findings specifically on this compound are not extensively available in peer-reviewed literature, its chemical properties can be inferred from its structure and data available from commercial suppliers.

| Property | Value |

| Chemical Formula | C₇H₅BF₂O₃ cymitquimica.com |

| Molecular Weight | 185.92 g/mol cymitquimica.com |

| CAS Number | 2377606-10-3 cymitquimica.combldpharm.com |

Propiedades

IUPAC Name |

(2,5-difluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFWTFPLYNTOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoro 3 Formylphenyl Boronic Acid

Strategic Approaches to Arylboronic Acid Synthesis

The preparation of arylboronic acids is a well-established field, with several strategic approaches available. For highly functionalized molecules, methods that offer high regioselectivity and tolerance for existing functional groups are paramount.

One of the most common and effective methods for synthesizing arylboronic acids involves a halogen-metal exchange reaction. nih.gov This process typically begins with an appropriately halogenated aromatic precursor, which is then converted into an organometallic intermediate. This intermediate is subsequently trapped with an electrophilic boron source to generate the boronic acid or a corresponding boronate ester after workup.

The general procedure for this transformation involves two main steps: the formation of an aryl-metal species and its subsequent reaction with a borating agent. The initial step is typically achieved by reacting an aryl halide (e.g., 3-bromo-2,5-difluorobenzaldehyde) with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), or through the formation of a Grignard reagent using magnesium (Mg) metal. nih.govgoogle.com These reactions are performed under anhydrous conditions in aprotic ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and at very low temperatures (typically -78 °C to -100 °C) to prevent side reactions and ensure the stability of the highly reactive organometallic intermediate. google.comimperial.ac.ukharvard.edu

Once the aryl-lithium or aryl-magnesium species is formed, it is quenched with a suitable boron electrophile. Trialkyl borates, such as trimethyl borate (B1201080) B(OCH₃)₃ or triisopropyl borate B(OiPr)₃, are the most frequently used reagents for this purpose. google.comorgsyn.org The reaction forms a boronate complex, which upon acidic aqueous workup, hydrolyzes to yield the final boronic acid. orgsyn.org

Table 1: Common Reagents and Conditions for Halogen-Metal Exchange Borylation

| Step | Reagent Category | Common Examples | Typical Solvents | Temperature Range |

| Halogen-Metal Exchange | Organolithium Reagents | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) | Tetrahydrofuran (THF), Diethyl ether (Et₂O), Pentane | -100 °C to -78 °C |

| Grignard Formation | Magnesium (Mg) turnings | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | 0 °C to Reflux | |

| Borylation | Borating Agents | Trimethyl borate, Triisopropyl borate | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | -78 °C to 0 °C |

| Workup | Acid | Aqueous Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Water/Ether | 0 °C to Room Temp. |

The regioselectivity of the borylation is dictated by the position of the halogen on the starting aryl halide. The rate of halogen-metal exchange is significantly faster for heavier halogens, following the trend I > Br > Cl >> F. imperial.ac.uk Therefore, to synthesize (2,5-Difluoro-3-formylphenyl)boronic acid, a precursor such as 3-bromo-2,5-difluorobenzaldehyde (B2370111) would be ideal, as the bromine atom would selectively undergo exchange while the more inert fluorine atoms remain untouched.

A significant challenge in this synthesis is the presence of the electrophilic formyl (aldehyde) group, which can react with the strongly nucleophilic organolithium or Grignard reagent. google.com This can lead to undesired side products through nucleophilic addition to the carbonyl group. To mitigate this, the reaction is rigorously maintained at very low temperatures (e.g., -78 °C or below), where the rate of halogen-metal exchange is often faster than the rate of nucleophilic attack on the aldehyde. google.comharvard.edu Alternatively, the aldehyde can be protected as an acetal (B89532) (e.g., a diethyl or ethylene (B1197577) glycol acetal) before performing the exchange reaction. google.com The protecting group can then be removed in the final acidic workup step that also generates the boronic acid.

Directed ortho-metalation (DoM) is a powerful alternative strategy for the regioselective functionalization of aromatic rings. baranlab.org This method relies on the presence of a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation to an adjacent ortho position. baranlab.orgharvard.edu

A wide range of functional groups can act as DMGs, varying in their directing ability. harvard.edu These groups are typically Lewis basic and can chelate the lithium cation of the organolithium base, which is often used in combination with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance its reactivity. baranlab.org Strong directing groups include amides, carbamates, and sulfoxides, while ethers, amines, and even halogens can serve as weaker DMGs. harvard.edu

The formyl group itself is not typically used as a DMG because it is prone to nucleophilic attack by the base. harvard.edu However, it can be converted into a more robust directing group, such as an N,N-diisopropyl carboxamide (after oxidation and amidation) or protected as an acetal, which can act as a moderate directing group. Aldehydes can also be transiently protected by in-situ addition of a lithium amide to form a charged intermediate that acts as a powerful directing group. harvard.edu The deprotonation step requires a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sec-butyllithium, and is performed at low temperatures in an inert solvent like THF. harvard.eduacs.org

Table 2: Examples of Directing Metalation Groups (DMGs) and Deprotonation Conditions

| Directing Group (DMG) | Relative Strength | Common Base(s) | Typical Conditions |

| -CON(iPr)₂ (Amide) | Strong | s-BuLi/TMEDA | THF, -78 °C |

| -OCON(Et)₂ (Carbamate) | Strong | s-BuLi/TMEDA | THF, -78 °C |

| -OMe (Methoxy) | Moderate | n-BuLi or s-BuLi/TMEDA | Ether or THF, 0 °C to RT |

| -F (Fluoro) | Weak | n-BuLi or s-BuLi | THF, -78 °C |

| -CHO (via in-situ amide) | Strong (transient) | Lithium Amide, then n-BuLi | THF, -20 °C |

In the context of synthesizing this compound, a DoM strategy would likely start from 2,5-difluorobenzaldehyde (B1295323). The aldehyde would first be protected or converted into a more effective directing group. The directing group at position 1, in concert with the fluorine atom at position 2, would strongly direct metalation to the C3 position. The fluorine at position 5 would have a lesser influence. Once the aryl-lithium species is formed regioselectively at the C3 position, it is quenched with a trialkyl borate and subjected to acidic workup to yield the desired this compound. This method offers a powerful way to control the precise location of the boronic acid group, guided by the existing substituents on the aromatic ring. baranlab.org

Directed ortho-Metalation (DoM) and Boronation Protocols

Considerations for Boronic Acid Isolation and Stability in DoM Sequences

Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile, such as a trialkyl borate. wikipedia.orgorganic-chemistry.org However, the isolation and stability of the resulting boronic acids present significant challenges.

Boronic acids are prone to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines. wiley-vch.dechem-station.com This complicates purification and accurate quantification. To circumvent this, boronic acids are frequently converted into more stable derivatives, such as boronate esters. chem-station.com Pinacol (B44631) esters are the most common protecting group, offering enhanced stability for chromatographic purification and handling, while still being sufficiently reactive for subsequent reactions like the Suzuki-Miyaura coupling. chem-station.comorganic-chemistry.org Other stabilizing agents include N-methyliminodiacetic acid (MIDA) and diethanolamine (B148213) (forming DABO boronates), which create stable, crystalline solids that can be easily handled and stored. chem-station.comnih.govresearchgate.net

The aldehyde functional group, as present in the target molecule, adds another layer of complexity. Aldehydes are incompatible with the strongly nucleophilic organolithium reagents used in DoM. chem-station.com Therefore, in situ protection strategies are often required to prevent the nucleophilic attack on the formyl group during the lithiation step. chem-station.com

Table 1: Common Protecting Groups for Boronic Acids

| Protecting Group | Resulting Derivative | Key Features |

|---|---|---|

| Pinacol | Pinacol boronate ester | High stability, suitable for chromatography, widely used. chem-station.com |

| Diethanolamine | DABO boronate | Air and water stable, crystalline solids, easy isolation. nih.govresearchgate.net |

| N-Methyliminodiacetic acid | MIDA boronate | Stable under various conditions, allows for slow release of boronic acid. chem-station.com |

Transition Metal-Catalyzed Borylation Methods

Transition metal catalysis offers milder and more functional-group-tolerant alternatives to traditional organometallic methods for synthesizing arylboronic acids. researchgate.net

The palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, known as the Miyaura borylation, is a widely used and robust method for preparing arylboronic esters. organic-chemistry.orgbeilstein-journals.org This reaction typically employs a palladium catalyst, such as PdCl₂(dppf) or a pre-catalyst like XPhos-Pd-G2, in the presence of a base. acs.orgnih.gov

The choice of base is critical to the reaction's success; weak bases like potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄) are often preferred to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide. organic-chemistry.orgalfa-chemistry.com The reaction is compatible with a wide array of functional groups, including aldehydes, making it a suitable method for synthesizing precursors to this compound. acs.orgacs.org The most common boron source is bis(pinacolato)diboron (B136004) (B₂pin₂), which yields the stable pinacol boronate ester directly. organic-chemistry.org

Table 2: Typical Conditions for Miyaura Borylation

| Component | Example | Role |

|---|---|---|

| Substrate | Aryl Halide (Ar-X, X=I, Br, Cl) | Source of the aryl group |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Catalyst | PdCl₂(dppf), XPhos-Pd-G2 | Catalyzes the C-B bond formation |

| Ligand | dppf, XPhos | Stabilizes and activates the catalyst |

| Base | KOAc, K₃PO₄ | Activates the palladium complex and facilitates transmetalation |

More recent advancements include the direct borylation of C-H bonds, which avoids the need for pre-functionalized aryl halides. Iridium-catalyzed C-H borylation, pioneered by Hartwig and Miyaura, has become a powerful tool for synthesizing arylboron compounds. sigmaaldrich.comillinois.edu The regioselectivity of these reactions is typically governed by steric factors, with borylation occurring at the least hindered C-H bond. sigmaaldrich.comnih.gov This method demonstrates high functional group tolerance, leaving halogens, esters, and nitriles intact. nih.govumich.edu

Rhodium catalysts have also been developed for C-H borylation. nih.govrsc.org Notably, rhodium complexes can also catalyze the ortho-selective borylation of polyfluoroarenes via C-F bond activation. nih.govacs.org This approach could be particularly relevant for synthesizing highly fluorinated arylboronic acids, potentially offering an alternative pathway where a C-F bond, rather than a C-H or C-X bond, is targeted for borylation. nih.gov

Specific Synthetic Routes Toward this compound

The synthesis of the title compound requires a strategy that precisely controls the position of the boronic acid group on a difluorobenzaldehyde scaffold.

Precursor Selection and Derivatization Strategies

The logical precursor for this target molecule is a derivative of 2,5-difluorobenzaldehyde. The choice of synthetic method dictates the specific starting material.

For Palladium-Catalyzed Borylation: The ideal precursor would be 3-bromo-2,5-difluorobenzaldehyde or 3-iodo-2,5-difluorobenzaldehyde. The halogen at the 3-position provides the reaction site for the Miyaura borylation, directly installing the boryl group at the desired location.

For Directed ortho-Metalation: A suitable precursor would need a directing group at the 3-position of a 1,4-difluorobenzene (B165170) ring, with the formyl group introduced later. However, given the substitution pattern, a DoM strategy is less straightforward. An alternative would be to protect the aldehyde of 2,5-difluorobenzaldehyde and use a directing group to guide lithiation, although achieving regioselectivity at the C3 position would be challenging.

For C-H Borylation: The direct C-H borylation of 2,5-difluorobenzaldehyde using an iridium catalyst would likely result in borylation at the C6 position due to steric hindrance from the adjacent formyl group, making this route unsuitable for obtaining the desired 3-substituted isomer.

Therefore, the most practical approach involves a palladium-catalyzed Miyaura borylation of a 3-halo-2,5-difluorobenzaldehyde.

Optimized Reaction Conditions for Borylation and Formyl Group Retention

A critical aspect of the synthesis is the preservation of the aldehyde (formyl) group, which is sensitive to certain reaction conditions. The Miyaura borylation is well-suited for this purpose due to its mild and neutral or weakly basic conditions. acs.org

Successful syntheses of various formylphenylboronic acids have been reported using palladium catalysis, confirming the compatibility of the formyl group. google.commdpi.com The optimized conditions would involve:

A high-activity palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ or a Buchwald pre-catalyst) to ensure efficient conversion at moderate temperatures. nih.govnih.gov

The use of B₂pin₂ as the boron source to directly form the stable pinacol ester.

A weak base such as potassium acetate (KOAc) to avoid side reactions involving the aldehyde. organic-chemistry.org

Anhydrous, degassed solvents (like dioxane or toluene) to maintain catalyst activity.

Following the borylation, the resulting boronate ester can be hydrolyzed to the this compound under acidic conditions, if the free boronic acid is the desired final product.

Purification Techniques for Fluorinated Arylboronic Acids

The purification of fluorinated arylboronic acids, including those with sensitive functional groups like aldehydes, requires specific techniques to remove impurities while preventing degradation of the target compound. Common impurities include starting materials, homo-coupling byproducts, and boronic anhydrides (boroxines), which form from the dehydration of the boronic acid. orgsyn.org

Recrystallization Recrystallization is a primary method for purifying solid boronic acids. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. youtube.comyoutube.com For fluorinated arylboronic acids, solvent systems such as hot water, ethanol, or mixtures like ethyl acetate/hexanes can be effective. orgsyn.orgreddit.com The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Acid-Base Extraction This technique leverages the acidic nature of the boronic acid group. The crude material is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium hydroxide). google.comgoogle.com The boronic acid partitions into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind in the organic layer. The aqueous layer is then separated, washed with a fresh organic solvent to remove any remaining impurities, and finally, the pure boronic acid is precipitated by adding acid (e.g., HCl) until the solution is acidic. google.com This method is particularly effective for purifying formylphenylboronic acids. google.com

Chromatography While sometimes challenging due to the polarity and potential for dehydration on the stationary phase, chromatography can be employed. researchgate.net

Silica (B1680970) Gel Chromatography : This can be used, but tailing and decomposition are common issues. Using a mobile phase containing a small amount of a modifier like acetic acid can sometimes improve separation. researchgate.net Boronate esters, which are less polar and more stable than their corresponding acids, are often easier to purify by silica gel chromatography. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (HPLC) : This is a suitable method for purifying polar compounds like formylphenylboronic acids. A common mobile phase consists of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid. sielc.com

Derivatization In cases where direct purification is difficult, the boronic acid can be converted into a more stable, crystalline derivative.

Diethanolamine Adducts : Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treating the adduct with acid. reddit.com

Potassium Trifluoroborate Salts : Boronic acids can be converted to their corresponding potassium trifluoroborate salts (R-BF₃K) by treatment with KHF₂. These salts are often highly crystalline, air-stable solids that are readily purified by recrystallization. reddit.com

| Purification Technique | Principle of Separation | Typical Solvents/Reagents | Advantages |

| Recrystallization | Differential solubility at varying temperatures | Water, Ethanol, Ethyl Acetate/Hexanes | Scalable, can yield high purity product. orgsyn.orgreddit.com |

| Acid-Base Extraction | Acidity of the boronic acid group | NaOH (aq), HCl (aq), Organic Solvent (e.g., Toluene, MTBE) | Highly effective for removing non-acidic impurities. google.comgoogle.com |

| Silica Gel Chromatography | Polarity | Hexanes/Ethyl Acetate (often with acetic acid modifier) | Good for less polar boronate ester derivatives. researchgate.netnih.gov |

| Reversed-Phase HPLC | Hydrophobicity | Acetonitrile/Water (with formic or phosphoric acid) | High resolution for polar compounds. sielc.com |

| Derivatization | Formation of stable, crystalline derivatives | Diethanolamine, KHF₂ | Overcomes issues with stability and crystallization of the free acid. reddit.com |

Reactivity and Transformational Chemistry of 2,5 Difluoro 3 Formylphenyl Boronic Acid

Boronic Acid Moiety Reactivity

The boronic acid group is the primary center of reactivity for this compound in many synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. (2,5-Difluoro-3-formylphenyl)boronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of the 2,5-difluoro-3-formylphenyl moiety onto a variety of molecular scaffolds.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to proceed through a well-established three-step mechanism:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is crucial for the subsequent steps.

Transmetalation: The boronic acid must be activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) intermediate, where the organic group from the boron atom is transferred to the palladium center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org

This compound can be coupled with a wide array of organic electrophiles. The versatility of the Suzuki-Miyaura reaction allows for the use of various coupling partners, including:

Aryl Halides and Pseudohalides: Aryl iodides, bromides, chlorides, and triflates are common substrates. The reactivity generally follows the order I > Br > OTf > Cl.

Alkenyl Halides and Pseudohalides: Vinyl iodides, bromides, and triflates are also effective coupling partners, leading to the formation of styrenyl derivatives.

Heteroaryl Halides: A broad range of heteroaryl halides can be successfully coupled, providing access to a diverse array of hetero-biaryl compounds, which are prevalent in medicinal chemistry. nih.gov

The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for different coupling partners.

| Coupling Partner Type | General Structure | Product Type | Typical Conditions |

|---|---|---|---|

| Aryl Halide | Ar-X (X = I, Br, Cl) | Biaryl | Pd catalyst, phosphine (B1218219) ligand, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, toluene) |

| Aryl Triflate | Ar-OTf | Biaryl | Pd catalyst, phosphine ligand, base (e.g., K₃PO₄), solvent (e.g., THF, DMF) |

| Alkenyl Halide | R-CH=CH-X | Styrenyl Derivative | Pd catalyst, phosphine ligand, base (e.g., Na₂CO₃), solvent (e.g., DME/H₂O) |

| Heteroaryl Halide | HetAr-X | Hetero-biaryl | Pd catalyst, specialized ligand (e.g., Buchwald ligands), base (e.g., K₃PO₄), solvent (e.g., t-BuOH) |

The success of the Suzuki-Miyaura coupling often hinges on the choice of the palladium catalyst and the associated ligands. For challenging substrates, such as those with steric hindrance or deactivating electronic effects, the development of highly active and robust catalyst systems is crucial.

Palladium Precatalysts: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. More advanced precatalysts, such as those developed by Buchwald and others, offer enhanced stability and activity.

Phosphine Ligands: The electronic and steric properties of the phosphine ligands play a critical role in the efficiency of the catalytic cycle. Electron-rich and bulky monodentate phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) have proven to be highly effective for a broad range of Suzuki-Miyaura couplings. researchgate.net The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination.

For a boronic acid with ortho-substituents like this compound, sterically demanding ligands are often beneficial to promote the desired coupling and prevent side reactions.

A powerful synthetic strategy involves the in situ generation of the boronic acid followed by a Suzuki-Miyaura coupling in a one-pot procedure. This approach avoids the isolation of the often unstable boronic acid intermediates. A relevant sequence is the directed ortho-metalation (DoM)-boronation-Suzuki-Miyaura reaction. nih.gov

In the context of this compound, a similar one-pot strategy could be envisioned starting from 2,5-difluorobenzaldehyde (B1295323). The aldehyde group can act as a directing group for ortho-lithiation, followed by quenching with a boron electrophile (e.g., triisopropyl borate) to generate the boronic ester in situ. Subsequent addition of a palladium catalyst, a suitable ligand, a base, and an aryl halide would lead to the desired biaryl product in a single pot. medium.commedium.com This method offers a streamlined and efficient route to complex molecules.

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Directed ortho-Metalation | 2,5-Difluorobenzaldehyde, Strong base (e.g., LDA) | ortho-Lithiated species |

| Boronation | Trialkyl borate (B1201080) (e.g., B(O-iPr)₃) | Boronic ester |

| Suzuki-Miyaura Coupling | Aryl halide, Pd catalyst, ligand, base | Final biaryl product |

While palladium is the most common catalyst for cross-coupling reactions with boronic acids, other transition metals can also be employed, offering complementary reactivity.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly for the coupling of less reactive electrophiles like aryl chlorides. Nickel-catalyzed Suzuki-Miyaura type reactions of this compound with various organic halides are feasible. nih.govbeilstein-journals.orgnih.govresearchgate.net

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Chan-Lam coupling, can be used to form C-N, C-O, and C-S bonds from boronic acids. While less common for C-C bond formation, copper can mediate the homocoupling of boronic acids. nih.govnih.govresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to promote the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds and the addition to aldehydes and nitriles. rug.nlscholaris.caresearchgate.netrsc.orgwiley-vch.de These reactions provide alternative pathways for C-C bond formation using this compound.

The specific conditions and outcomes of these reactions would depend on the chosen metal, ligand, and reaction partners, expanding the synthetic utility of this versatile boronic acid.

Non-Metal Catalyzed Transformations Involving Boronic Acids

Arylboronic acids are renowned for their role in transition-metal-catalyzed cross-coupling reactions. However, a growing area of chemical synthesis focuses on transition-metal-free transformations, which offer advantages in terms of cost, toxicity, and ease of product purification. The boronic acid group in this compound can undergo several such transformations, primarily through ipso-substitution, where the C–B bond is replaced by a new bond to a heteroatom.

The general mechanism for these transformations involves the activation of the boronic acid. The sp²-hybridized boron atom acts as a Lewis acid. The addition of a nucleophile or a Lewis base generates a more nucleophilic, tetravalent "ate" complex. This complexation increases electron density on the boron center, which facilitates the migration of the aryl group from the boron to an adjacent electrophilic atom, completing the ipso-substitution. nih.gov

Key non-metal catalyzed reactions applicable to this system include:

Hydroxylation: The conversion of the boronic acid to a hydroxyl group to form phenols is a fundamental transformation. This is commonly achieved using oxidants like hydrogen peroxide (H₂O₂) or Oxone®. For arylboronic acids bearing electron-withdrawing groups, such as the subject compound, these oxidations are generally efficient. The reaction proceeds under mild conditions and is tolerant of various functional groups, including the aldehyde. nih.gov

Halogenation: The C–B bond can be replaced with C–X bonds (X = Cl, Br, I) using electrophilic halogenating agents. Reagents like N-halosuccinimides (NCS, NBS, NIS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and others can effectively achieve this transformation without a metal catalyst. nih.gov The presence of deactivating groups on the aromatic ring, as in this compound, is generally well-tolerated in these reactions. nih.gov

Amination: The synthesis of anilines from arylboronic acids can be performed under metal-free conditions using various aminating agents, although conditions can be harsher than for hydroxylation or halogenation.

The table below summarizes representative non-metal catalyzed ipso-functionalization reactions for substituted arylboronic acids, illustrating the expected reactivity.

| Transformation | Reagent/Catalyst | Product Type | Typical Conditions | Reference Compound Example | Yield (%) |

|---|---|---|---|---|---|

| Hydroxylation | H₂O₂ | Phenol | Aqueous solvent, room temp. | 4-Formylphenylboronic acid | High |

| Bromination | NBS | Aryl Bromide | Solvent like CH₂Cl₂/H₂O | Nitro-substituted phenylboronic acid | 96 |

| Iodination | NIS | Aryl Iodide | Solvent like CH₃CN | Various arylboronic acids | Moderate to Good |

Formyl Group Reactivity

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations. Its reactivity is typical of aromatic aldehydes, characterized by the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a variety of products. Upon attack, the π-bond of the carbonyl breaks, and a tetrahedral intermediate is formed, which is then typically protonated to yield the alcohol product. Common nucleophilic addition reactions include:

Reduction to Alcohols: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol. Due to the presence of the acidic boronic acid group, milder and more chemoselective reagents like NaBH₄ are often preferred.

Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), add to the aldehyde to form secondary alcohols.

Wittig Reaction: Phosphonium ylides (Wittig reagents) react with the aldehyde to form alkenes, replacing the C=O double bond with a C=C double bond.

The formyl group readily undergoes condensation reactions with nucleophiles, typically those containing a primary amino group, to form imines (Schiff bases). This reaction is often the first step in more complex transformations.

A particularly important reaction for ortho-formylphenylboronic acids is the condensation with amines followed by intramolecular cyclization. For instance, reaction with primary amines yields imines, which can then be reduced to secondary amines. In many cases, especially with aliphatic amines or amino alcohols, the initial adduct can undergo spontaneous cyclization with the adjacent boronic acid to form a boron-containing heterocyclic system, such as a benzoxaborole derivative. researchgate.netmdpi.com Studies on related fluoro-2-formylphenylboronic acids show they readily form cyclic products arising from initial aldimine formation. researchgate.net

| Reactant | Reaction Type | Product Type | Key Feature |

|---|---|---|---|

| Primary Amine (R-NH₂) | Condensation | Imine (Schiff Base) | Reversible formation of C=N bond. |

| Hydrazine (H₂N-NH₂) | Condensation | Hydrazone | Forms a stable C=N-N linkage. |

| Hydroxylamine (H₂N-OH) | Condensation | Oxime | Forms a stable C=N-O linkage. |

| Secondary Aromatic Amine | Reductive Amination | Tertiary Amine | Requires a subsequent reduction step (e.g., with NaBH₃CN). researchgate.net |

The aldehyde group exists in an intermediate oxidation state and can be either oxidized or reduced.

Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is critical to avoid unwanted oxidation of the boronic acid group.

Reduction: As mentioned in section 3.2.1, the most common reduction transforms the aldehyde into a primary alcohol using hydride reagents. Complete reduction of the aldehyde to a methyl group can be achieved under harsher conditions via methods like the Wolff-Kishner or Clemmensen reduction, though the compatibility of these conditions with the boronic acid group must be considered.

Interplay of Boronic Acid and Formyl Functionalities

The proximate arrangement of the boronic acid and formyl groups, along with the influence of the fluorine substituents, leads to unique chemical properties and opportunities for chemoselective reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the electronic effects of the substituents play a key role in directing this selectivity.

Electronic Influence: The two fluorine atoms and the formyl group are all electron-withdrawing. This electronic pull increases the Lewis acidity of the boronic acid group compared to unsubstituted phenylboronic acid. mdpi.com This enhanced acidity can influence its participation in reactions, for example, by facilitating the formation of "ate" complexes.

Tautomeric Equilibrium: A key feature of ortho-formylphenylboronic acids is their ability to exist in a tautomeric equilibrium with a cyclic form, a 3-hydroxybenzoxaborole. mdpi.com The electron-withdrawing substituents on the ring significantly influence this equilibrium. Studies on analogous compounds show that in solution, a considerable fraction of the molecule can exist as the cyclic isomer. mdpi.commdpi.com This equilibrium is crucial as the open-chain aldehyde and the cyclic hemiacetal-like form exhibit different reactivities. A reaction targeting the free aldehyde might be slowed if the equilibrium favors the cyclic form.

This interplay allows for chemoselective transformations. For example, a mild reduction using sodium borohydride would selectively target the aldehyde group, leaving the boronic acid intact. Conversely, a mild oxidation with H₂O₂ would selectively convert the boronic acid to a phenol, leaving the aldehyde untouched. The ability to selectively address one group while preserving the other is a cornerstone of its synthetic utility.

Orthogonal Reactivity Strategies in Complex Molecule Synthesis

The presence of both a boronic acid and an aldehyde group on the same aromatic ring makes this compound an ideal candidate for orthogonal reactivity strategies. Orthogonal protection and reaction conditions allow for the selective transformation of one functional group while the other remains intact, enabling the stepwise and controlled construction of complex molecular architectures.

A common and effective strategy involves the protection of the boronic acid moiety, often as an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable to a wide range of reaction conditions, including many that would typically degrade or transform a free boronic acid. This stability allows for extensive synthetic manipulations to be performed on the aldehyde group. For instance, the aldehyde can undergo nucleophilic additions, reductions, oxidations, or condensation reactions to build molecular complexity.

Once the desired transformations on the aldehyde are complete, the MIDA protecting group can be selectively removed under mild conditions to liberate the free boronic acid. This newly exposed functional group can then participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This orthogonal approach is summarized in the table below:

| Step | Reaction on Aldehyde Moiety (with Boronic Acid Protected as MIDA ester) | Subsequent Reaction of Deprotected Boronic Acid |

| 1 | Nucleophilic addition of Grignard or organolithium reagents | Suzuki-Miyaura coupling with aryl or vinyl halides |

| 2 | Wittig olefination to form an alkene | Chan-Lam coupling with amines or phenols |

| 3 | Reductive amination to introduce a nitrogen-containing substituent | Liebeskind-Srogl coupling with thioesters |

| 4 | Knoevenagel condensation with active methylene (B1212753) compounds | Homologation reactions |

This sequential and selective reactivity of the two functional groups is a powerful tool in multi-step synthesis, allowing for the efficient and controlled assembly of intricate molecular frameworks from a single, versatile starting material.

Influence of Fluorine Substituents on Reactivity and Regioselectivity

The two fluorine atoms on the aromatic ring of this compound are not mere spectators in its chemical transformations. They exert significant electronic and potential directing effects that modulate the reactivity of the entire molecule.

Electronic Effects of Fluorine on the Aromatic Ring System

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through a resonance effect (+M effect). While the inductive effect generally outweighs the resonance effect for halogens, the ability of fluorine to donate electron density to the ortho and para positions can still influence the regioselectivity of certain reactions.

The cumulative effect of two fluorine atoms, along with the electron-withdrawing formyl and boronic acid groups, renders the aromatic ring significantly electron-deficient. This electronic nature has several important consequences:

Increased Acidity of the Boronic Acid: The strong electron-withdrawing nature of the fluorine and formyl groups increases the Lewis acidity of the boron center. nih.govsemanticscholar.org This can enhance its reactivity in certain coupling reactions and influence its equilibrium with the corresponding boroxine.

Enhanced Susceptibility to Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present.

Modulated Reactivity of the Aldehyde: The electronic environment created by the fluorine atoms can influence the electrophilicity of the aldehyde's carbonyl carbon, potentially affecting its reactivity towards nucleophiles.

A comparison of the electronic effects of the substituents is presented below:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Fluorine | Strongly withdrawing (-I) | Weakly donating (+M) | Deactivating |

| Formyl (-CHO) | Withdrawing (-I) | Strongly withdrawing (-M) | Strongly deactivating |

| Boronic Acid [-B(OH)2] | Withdrawing (-I) | Weakly withdrawing | Deactivating |

Potential Directing Group Properties and Activation Effects of Fluorine

In the case of this compound, the substitution pattern is already fixed. However, the directing influence of the fluorine atoms would have been crucial in the synthesis of this molecule and is a key consideration in any potential further substitution reactions on the aromatic ring.

Furthermore, under certain conditions, fluorine can exhibit activating effects. For instance, in some cases of nucleophilic aromatic substitution, the high electronegativity of fluorine can stabilize the negatively charged Meisenheimer complex intermediate, thereby accelerating the reaction. The fluorine atoms can also influence the regioselectivity of reactions occurring at a distance, for example, by altering the pKa of adjacent functional groups or by participating in through-space electronic interactions.

The interplay of these electronic and directing effects makes this compound a substrate with finely tuned reactivity, offering chemists a platform for predictable and selective chemical transformations in the pursuit of novel and complex molecular targets.

Applications in Advanced Organic Synthesis and Molecular Construction

Building Block for Complex Aromatic and Heteroaromatic Systems

The compound is a valuable precursor for synthesizing intricate aromatic frameworks. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the formyl group and fluorine substituents offer opportunities for further derivatization and modulation of electronic properties.

Arylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for carbon-carbon bond formation to create biaryl and polyaryl structures. nih.govnih.gov These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net (2,5-Difluoro-3-formylphenyl)boronic acid is well-suited for these transformations, where it can be coupled with various aryl halides or triflates. The electron-withdrawing nature of the fluorine atoms and the formyl group can influence the reactivity of the boronic acid and the properties of the resulting biaryl product. The formyl group remains intact during the coupling, providing a synthetic handle for subsequent reactions such as oxidation, reduction, or condensation. mdpi.com While the state-of-the-art method for biaryl synthesis from carboxylic acids involves decarboxylative coupling, the use of boronic acids like this compound remains a more direct and widely applied strategy. nih.govresearchgate.net

| Component | Role | Example |

|---|---|---|

| Arylboronic Acid | Nucleophilic Partner | This compound |

| Aryl Halide/Triflate | Electrophilic Partner | Bromobenzene |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ |

| Base | Activator | K₂CO₃ or K₃PO₄ |

| Solvent | Reaction Medium | Dioxane/Water |

| Product | Coupled Biaryl | 2',5'-Difluoro-3'-formyl-[1,1'-biphenyl] |

The strategic placement of the formyl and boronic acid groups on the this compound scaffold presents opportunities for the synthesis of fused-ring systems. rsc.orgorganic-chemistry.org A common strategy involves a sequential reaction sequence where the boronic acid first participates in an intermolecular cross-coupling reaction. The newly introduced substituent can then react with the adjacent formyl group in an intramolecular cyclization/condensation reaction to forge a new ring fused to the original phenyl ring. This approach allows for the rapid construction of molecular complexity from a relatively simple starting material. core.ac.ukcore.ac.uk For example, an initial Suzuki coupling to install a nucleophilic group could be followed by an acid-catalyzed intramolecular cyclization involving the aldehyde, leading to polycyclic aromatic structures.

Precursor for Functional Molecular Architectures

The distinct functionalities of this compound make it an ideal precursor for designing molecules with specific functions, such as sensors for biological analytes or building blocks for advanced materials.

Boronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that has been extensively exploited in the design of chemosensors for saccharides and other biologically relevant polyols. mdpi.comnih.govmdpi.com The boronic acid moiety in this compound can serve as the recognition element, or "lock," for a diol-containing analyte. mdpi.com

The formyl group provides a convenient site for attaching a signaling unit, such as a fluorophore. nih.gov For instance, condensation of the aldehyde with a hydrazine- or amine-functionalized dye can form a stable iminoboronate linkage, creating a complete sensor molecule. nih.gov Upon binding of a target diol to the boronic acid, the electronic properties of the system can be altered, leading to a detectable change in fluorescence or color. nih.govresearchgate.net The fluorine atoms can further enhance the Lewis acidity of the boron atom, potentially improving binding affinity, and can also serve as a reporter for ¹⁹F NMR-based sensing applications. researchgate.net

| Functional Group | Function in Sensor/Probe |

|---|---|

| Boronic Acid [-B(OH)₂] | Recognition site for binding cis-diols. nih.gov |

| Formyl [-CHO] | Reactive handle for conjugation to reporter groups (e.g., fluorophores). nih.gov |

| Difluoro [-F] | Modulates Lewis acidity and electronic properties; enables ¹⁹F NMR detection. researchgate.net |

In materials science, boronic acids are valuable building blocks for creating both polymeric and supramolecular structures. The boronic acid group can participate in hydrogen bonding, acting as both a donor and an acceptor, to guide the self-assembly of molecules into ordered supramolecular architectures like chains, ribbons, or layers. researchgate.netnih.gov

Furthermore, this compound can be converted into a polymerizable monomer, for example, by reacting its formyl group. The resulting monomer can be incorporated into polymer chains via various polymerization techniques. researchgate.netmdpi.com Polymers decorated with boronic acid moieties are of significant interest as "smart" materials, particularly for biomedical applications. These materials can exhibit responsiveness to glucose; in the presence of the sugar (a diol), the boronic acid groups form boronate esters, which can alter the polymer's hydrophilicity, leading to swelling or dissolution of the material. mdpi.comnih.gov This property is the basis for developing self-regulated insulin (B600854) delivery systems. nih.govnih.gov

Chiral Synthesis and Asymmetric Transformations

While not a chiral molecule itself, this compound can be employed in the field of chiral synthesis and analysis. One notable application is its use as a template in chiral derivatization protocols for determining the enantiomeric purity of chiral amines or diols. researchgate.net

In this method, the formylphenylboronic acid template reacts with a chiral analyte (e.g., an amine) and a chiral auxiliary of known configuration (e.g., a pinanediol). This three-component assembly forms a pair of diastereomeric iminoboronate esters. researchgate.net Because diastereomers have different physical properties, they can be distinguished using spectroscopic techniques like NMR. The ratio of the signals corresponding to the two diastereomers in the ¹H or ¹⁹F NMR spectrum directly reflects the enantiomeric ratio of the original analyte. researchgate.net The presence of fluorine atoms in the this compound core is particularly advantageous for this method, as ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and low background noise.

Lack of Specific Research Data for this compound in Advanced Asymmetric Synthesis

Despite a thorough search of scientific literature, specific research findings detailing the application of This compound in the specialized areas of asymmetric Suzuki-Miyura coupling and enantioselective transformations involving its aldehyde group are not available. Consequently, the construction of a detailed article based on the provided outline is not feasible at this time due to the absence of published research in these specific domains.

The fields of asymmetric catalysis and molecular construction are highly specific, and the utility of a particular building block like this compound is often explored and documented in dedicated studies. The absence of such studies for the requested applications prevents a scientifically accurate and informative discussion on topics such as stereocontrol in Suzuki-Miyura coupling variants or enantioselective transformations of the compound's formyl group.

General principles of asymmetric Suzuki-Miyura couplings and enantioselective transformations of aldehydes are well-established in organic chemistry. These reactions typically rely on the use of chiral ligands in conjunction with transition metal catalysts to induce stereoselectivity. For Suzuki-Miyura reactions, ligands such as chiral phosphines or dienes are commonly employed to control the atroposelective synthesis of biaryls. Similarly, enantioselective transformations of aldehyde groups, such as asymmetric additions or reductions, utilize chiral catalysts or auxiliaries to achieve high levels of stereocontrol.

However, without specific experimental data for this compound, any discussion would be purely speculative and would not meet the required standards of a detailed and scientifically accurate article based on researched findings. The creation of data tables and in-depth analysis of research findings, as requested, is impossible without primary literature sources.

Further research by synthetic chemists may in the future explore the potential of this compound in these advanced applications, at which point a comprehensive article could be written.

Computational and Theoretical Studies on 2,5 Difluoro 3 Formylphenyl Boronic Acid

Electronic Structure and Bonding Analysis

The electronic structure of (2,5-Difluoro-3-formylphenyl)boronic acid is significantly influenced by the presence of two electron-withdrawing fluorine atoms and a formyl group on the phenyl ring. These substituents modulate the electron density distribution and affect the chemical properties of the molecule.

Key Findings from Electronic Structure Analysis:

Inductive and Resonance Effects: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. The formyl group also exhibits an inductive and a resonance (-M) effect, further decreasing the electron density on the aromatic ring. These effects make the boron atom more electron-deficient and thus a stronger Lewis acid compared to unsubstituted phenylboronic acid. nih.govunair.ac.idmdpi.com

Molecular Geometry: Computational studies on similar substituted phenylboronic acids suggest that the molecule is largely planar, although the boronic acid group [-B(OH)2] may be twisted out of the plane of the phenyl ring to some degree. researchgate.netmdpi.com The extent of this twist is influenced by intermolecular interactions, such as hydrogen bonding in the solid state.

Bonding Characteristics: The carbon-boron (C-B) bond is a key feature, and its strength and length are influenced by the electronic effects of the substituents. The electron-withdrawing groups are expected to slightly shorten and strengthen the C-B bond. The boron atom is sp2 hybridized, possessing a vacant p-orbital, which is fundamental to its Lewis acidity. wiley-vch.de

Interactive Data Table: Calculated Electronic Properties of Substituted Phenylboronic Acids

| Compound | Substituent Effects | Predicted Lewis Acidity | C-B Bond Length (Å) (Predicted Range) |

| Phenylboronic acid | Reference | Base | 1.56 - 1.58 |

| (4-Fluorophenyl)boronic acid | -I, +M | Increased | 1.55 - 1.57 |

| (3-Formylphenyl)boronic acid | -I, -M | Significantly Increased | 1.54 - 1.56 |

| This compound | -I (x2), -M | Very Significantly Increased | 1.53 - 1.55 |

Note: The data for this compound are predicted based on the trends observed for other substituted phenylboronic acids.

Reaction Mechanism Elucidation for Key Transformations

Theoretical studies are instrumental in elucidating the mechanisms of reactions involving this compound. Understanding these pathways allows for the optimization of reaction conditions and the prediction of product formation.

One of the key transformations for ortho-formylphenylboronic acids is the tautomeric equilibrium between the open-chain aldehyde form and the cyclic 3-hydroxybenzoxaborole form. mdpi.commdpi.comresearchgate.net

Mechanism of Cyclization:

Intramolecular Interaction: The proximity of the formyl group's carbonyl oxygen to the Lewis acidic boron atom facilitates an intramolecular coordination.

Nucleophilic Attack: One of the hydroxyl groups of the boronic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group.

Proton Transfer: A subsequent proton transfer results in the formation of the stable five-membered benzoxaborole ring.

This equilibrium is influenced by the solvent and the electronic nature of other substituents on the phenyl ring. mdpi.com The presence of electron-withdrawing fluorine atoms in this compound is expected to favor the cyclic form by increasing the Lewis acidity of the boron atom.

Prediction of Reactivity and Selectivity Profiles

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions.

Acidity (pKa): The presence of three electron-withdrawing groups is predicted to significantly lower the pKa of the boronic acid, making it more acidic than phenylboronic acid (pKa ≈ 8.8). unair.ac.idmdpi.com For comparison, the pKa of 5-trifluoromethyl-2-formylphenylboronic acid has been determined to be 5.67. mdpi.com A lower pKa enhances the compound's ability to bind with diols at physiological pH. nih.gov

Suzuki-Miyaura Cross-Coupling: As a boronic acid, this compound is a potential substrate for Suzuki-Miyaura cross-coupling reactions. Theoretical calculations can help predict its reactivity with different palladium catalysts and coupling partners. The electronic nature of the substituents will influence the transmetalation step of the catalytic cycle.

Diol Binding: The enhanced Lewis acidity of the boron center suggests a higher affinity for diols compared to less substituted phenylboronic acids. This is a crucial aspect for applications in sensors and bioconjugation.

Interactive Data Table: Predicted Reactivity Parameters

| Property | Predicted Trend for this compound | Rationale |

| pKa | Lower than Phenylboronic Acid | Strong electron-withdrawing effects of F and CHO groups |

| Reactivity in Suzuki Coupling | Potentially high | Electron-deficient aryl group |

| Diol Binding Affinity | High | Increased Lewis acidity of Boron |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the boronic acid group allows for different spatial orientations, which can be explored through conformational analysis and molecular dynamics (MD) simulations.

Conformational Isomers: Rotation around the C-B bond and the B-O bonds can lead to different conformers, often designated as syn and anti with respect to the orientation of the hydroxyl groups. mdpi.com Intramolecular hydrogen bonding between the hydroxyl groups and with the ortho-formyl group can influence the stability of these conformers. In ortho-fluorophenylboronic acids, weak intramolecular B-O-H···F hydrogen bonds have been observed. mdpi.com

Molecular Dynamics in Solution: MD simulations can provide a dynamic picture of the molecule's behavior in different solvents. nih.gov These simulations can reveal the preferred conformations, the extent of hydration, and the dynamics of intermolecular interactions, such as dimerization through hydrogen bonding between the boronic acid moieties. Such studies are crucial for understanding its behavior in biological systems or as a component in materials science.

While specific computational studies on this compound are not extensively reported in the literature, the principles derived from studies on analogous compounds provide a solid foundation for understanding its chemical behavior and for guiding future experimental and theoretical investigations.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental to the characterization of (2,5-Difluoro-3-formylphenyl)boronic acid, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei such as ¹¹B and ¹⁹F.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the fluorine and formyl substituents.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the carbon atom bonded to the boronic acid moiety.

¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds, offering high sensitivity and a wide range of chemical shifts that are sensitive to the electronic environment. The ¹⁹F NMR spectrum of this compound would provide key information about the fluorine substituents on the phenyl ring.

¹¹B NMR: Boron-11 NMR spectroscopy is a valuable technique for studying boronic acids. It can be used to investigate the pKa of the boronic acid and its binding with diols. The chemical shift of the boron atom changes depending on its hybridization state (sp² in the trigonal planar boronic acid vs. sp³ in the tetrahedral boronate ester), providing insights into reaction mechanisms and equilibria. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group, the C=O stretching of the aldehyde, and vibrations associated with the substituted benzene (B151609) ring and the C-F bonds. For a similar compound, 3-fluoro-4-formylphenylboronic acid, theoretical and experimental studies have assigned the vibrational frequencies, providing a reference for the expected spectral features of the target molecule. cymitquimica.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of boronic acids. wur.nl Challenges in the mass spectrometric analysis of boronic acids can include the formation of unexpected ions, but methods for their analysis without derivatization have been developed. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Technique | Predicted Key Features |

| ¹H NMR | Signals for aromatic protons and a distinct downfield signal for the aldehyde proton. |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon, and the carbon attached to the boron atom. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |

| ¹¹B NMR | A characteristic signal for the sp²-hybridized boron atom of the boronic acid. |

| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1350 (B-O stretch), ~1100 (C-F stretch). |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (C₇H₅BF₂O₃: 185.92 g/mol ). chemicalbook.com |

Chromatographic Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of boronic acids. Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. The selection of the column, mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water mixtures, often with additives like formic acid or trifluoroacetic acid), and detector (typically UV-Vis) are critical for achieving good separation and sensitivity. The development of HPLC methods for boronic acids can be challenging due to issues like on-column hydrolysis of boronic esters, which can be minimized by careful selection of the column and mobile phase conditions. researchgate.net

Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like boronic acids. However, derivatization to form more volatile and stable esters (e.g., pinacol (B44631) esters) can enable GC analysis.

Table 2: General HPLC Conditions for Boronic Acid Analysis

| Parameter | Typical Conditions |

| Column | C18 or Phenyl reversed-phase column. |

| Mobile Phase | Gradient of water and acetonitrile or methanol, often with an acidic modifier (e.g., 0.1% formic acid). |

| Detector | UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm). |

| Flow Rate | 0.5 - 1.5 mL/min. |

| Temperature | Ambient or controlled (e.g., 30-40 °C). |

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Routes

The synthesis of functionalized phenylboronic acids, including (2,5-Difluoro-3-formylphenyl)boronic acid, is a cornerstone of modern organic chemistry. However, traditional methods often rely on stoichiometric organometallic reagents and harsh reaction conditions. Future research is increasingly directed towards the development of more sustainable and efficient synthetic strategies.

One promising avenue is the advancement of catalytic borylation reactions . These methods, often employing transition metal catalysts such as palladium, nickel, or copper, allow for the direct introduction of a boronic acid group onto an aromatic ring, often with high regioselectivity and functional group tolerance. nih.govrsc.org Research in this area for this compound would focus on identifying catalysts that can operate under mild conditions, utilize safer boron sources, and minimize waste generation. Photoinduced borylation is another emerging technique that offers a metal-free alternative for the synthesis of organoboron compounds. nih.gov

The principles of green chemistry are also expected to heavily influence future synthetic approaches. This includes the use of environmentally benign solvents, such as water or bio-derived solvents like 2-MeTHF, and the development of catalytic systems that are recoverable and reusable. rsc.org The exploration of one-pot or tandem reaction sequences, where multiple synthetic steps are performed in a single reaction vessel, can significantly reduce the environmental impact by minimizing purification steps and solvent usage. liberty.edu

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Catalytic Borylation | Higher efficiency, milder reaction conditions, improved functional group tolerance. | Development of novel, cost-effective, and recyclable catalysts. |

| Photoinduced Borylation | Metal-free conditions, utilization of light as a renewable energy source. | Exploring suitable photosensitizers and reaction conditions for difluorinated substrates. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Investigating the solubility and reactivity in water and bio-derived solvents. |

| One-Pot Syntheses | Increased efficiency, reduced waste, and lower costs. | Designing tandem reaction sequences that are compatible with the difluoro-formyl substitution pattern. |

Exploration of Unconventional Reactivity Pathways for the Formyl and Boronic Acid Groups

The unique juxtaposition of the formyl and boronic acid functionalities on the this compound scaffold presents opportunities for exploring novel and unconventional reactivity. The electron-withdrawing nature of the two fluorine atoms is expected to significantly influence the reactivity of both the aldehyde and the boronic acid moieties. researchgate.netnih.govmdpi.com

The ortho-formyl group can participate in intramolecular interactions with the boronic acid, leading to the formation of a cyclic tautomer, a 3-hydroxybenzoxaborole. nih.govresearchgate.net The equilibrium between the open-chain and cyclic forms can be influenced by the solvent and the electronic nature of the substituents on the aromatic ring. nih.gov Future research will likely delve into controlling this equilibrium to favor one tautomer for specific applications, such as in the design of sensors or biologically active molecules. The fluorine substituents are expected to enhance the Lewis acidity of the boronic acid, potentially favoring the cyclic form. researchgate.net

Furthermore, the formyl and boronic acid groups can act in concert to facilitate unique transformations. Tandem reactions , where both functional groups participate sequentially in a single synthetic operation, are a key area of interest. liberty.edu For example, the formyl group could first undergo a condensation reaction, followed by an intramolecular cyclization involving the boronic acid. Multicomponent reactions involving this compound, where three or more reactants combine in a single step to form a complex product, are also a promising area for exploration. nih.gov

| Reactivity Pathway | Description | Potential Applications |

| Tautomeric Equilibria | Reversible cyclization between the ortho-formylphenylboronic acid and its 3-hydroxybenzoxaborole form. | Development of chemical sensors, stimuli-responsive materials, and bioactive compounds. |

| Tandem Reactions | Sequential reactions involving both the formyl and boronic acid groups in a single synthetic operation. | Efficient synthesis of complex heterocyclic structures. |

| Multicomponent Reactions | One-pot reactions where this compound combines with two or more other reactants. | Rapid generation of molecular diversity for drug discovery and materials science. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow and automated platforms is a rapidly growing trend in chemical synthesis. These technologies offer numerous advantages, including improved reaction control, enhanced safety, and the potential for high-throughput experimentation and production.

Flow chemistry is particularly well-suited for the synthesis and manipulation of boronic acids. nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. acs.orgthieme-connect.de For the synthesis of this compound, flow chemistry could enable the safe handling of reactive intermediates and facilitate the optimization of reaction conditions. Subsequent transformations of this building block, such as Suzuki-Miyaura cross-coupling reactions, can also be efficiently performed in flow reactors. nih.govuc.pt

Automated synthesis platforms are revolutionizing the way chemical research is conducted. These systems can perform entire synthetic sequences, including reaction setup, workup, and purification, with minimal human intervention. The integration of this compound into these platforms would accelerate the discovery of new molecules with desired properties. By using pre-packed reagent cartridges and automated protocols, libraries of compounds derived from this building block could be rapidly synthesized for screening in drug discovery or materials science applications.

| Technology | Advantages for this compound | Future Research Focus |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and potential for higher yields and purities. | Development of robust flow protocols for the synthesis and derivatization of the title compound. |

| Automated Synthesis | High-throughput synthesis, rapid library generation, and accelerated discovery of new materials and drug candidates. | Designing and validating automated synthetic routes utilizing this compound as a key building block. |

Sustainable and Atom-Economical Approaches in Synthesis

Sustainability and atom economy are central tenets of modern chemical synthesis. Future research involving this compound will undoubtedly focus on developing synthetic methods that are both environmentally friendly and efficient in their use of resources.

Atom economy , a concept that measures the efficiency of a chemical reaction in terms of how much of the reactants' atoms are incorporated into the final product, is a key metric for evaluating the "greenness" of a synthesis. csus.edu For reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, research will continue to focus on developing catalytic systems that maximize the incorporation of the boronic acid moiety into the desired product, thereby minimizing the generation of byproducts. rsc.orgnih.gov

The development of catalytic cycles that operate with high turnover numbers and turnover frequencies is crucial for achieving both sustainability and economic viability. This involves the design of robust catalysts that are resistant to deactivation and can be used in low loadings. Furthermore, the use of protecting groups, which often add steps and generate waste, should be minimized or avoided altogether through the development of more selective reaction conditions. The inherent reactivity of the functional groups in this compound makes it an ideal candidate for developing protecting-group-free synthetic strategies.

| Principle | Application to this compound Chemistry | Research Goals |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product in reactions such as Suzuki-Miyaura coupling. | Designing reactions with minimal byproduct formation. |

| Catalysis | Utilizing small amounts of catalysts to drive reactions, which can be recycled and reused. | Developing highly active and stable catalysts for the synthesis and reactions of the title compound. |

| Protecting-Group-Free Synthesis | Designing synthetic routes that avoid the use of protecting groups to reduce the number of steps and waste. | Exploiting the differential reactivity of the functional groups to achieve selective transformations. |

Q & A

Q. How do tautomeric equilibria impact the compound’s catalytic activity in multicomponent reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.